molecular formula C15H15NO3 B12068122 benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12068122
M. Wt: 257.28 g/mol
InChI Key: WXRCUEPEYCTAFH-UHFFFAOYSA-N
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Description

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a pyrrole ring fused with an acetyl group and a benzyl moiety. This compound belongs to the indole family, which plays a significant role in natural products, drugs, and cell biology .

Preparation Methods

The synthetic routes for benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate involve cyclization reactions One common method is the Fischer indole cyclization

    Fischer Indole Cyclization:

Chemical Reactions Analysis

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl group can yield different products.

    Substitution: The benzyl group can be substituted. Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity due to its indole scaffold. Researchers explore its potential as an anticancer agent or antimicrobial compound.

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Industry: Its derivatives could have industrial applications.

Mechanism of Action

The exact mechanism of benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is unique, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and other synthetic indoles .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H15NO3/c1-10-8-16-14(13(10)11(2)17)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3

InChI Key

WXRCUEPEYCTAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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